BenchChemオンラインストアへようこそ!

2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Lipophilicity Drug-likeness Thiazolo[4,5-d]pyridazinone

2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941927-92-0) is a fully substituted, fused bicyclic heterocycle built on the thiazolo[4,5-d]pyridazin-4(5H)-one core. This scaffold is recognized in medicinal chemistry as a privileged purine-mimetic structure capable of engaging diverse biological targets including dihydrofolate reductase (DHFR), kinases, and inflammatory mediators.

Molecular Formula C18H15N3OS2
Molecular Weight 353.46
CAS No. 941927-92-0
Cat. No. B3013760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS941927-92-0
Molecular FormulaC18H15N3OS2
Molecular Weight353.46
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C18H15N3OS2/c1-12-19-16-17(24-12)15(14-8-5-11-23-14)20-21(18(16)22)10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3
InChIKeyZZLWXFXQTNSJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941927-92-0): Core Scaffold and Pharmacophore Positioning


2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941927-92-0) is a fully substituted, fused bicyclic heterocycle built on the thiazolo[4,5-d]pyridazin-4(5H)-one core. This scaffold is recognized in medicinal chemistry as a privileged purine-mimetic structure capable of engaging diverse biological targets including dihydrofolate reductase (DHFR), kinases, and inflammatory mediators [1]. The compound’s specific substitution pattern—a methyl group at C-2, a phenethyl appendage at N-5, and a thiophen-2-yl ring at C-7—distinguishes it from earlier-generation analogs that typically bear simpler aryl or heteroaryl groups at C-7 and hydrogen or small alkyl substituents at N-5 [2]. The phenethyl moiety introduces both steric bulk and potential π-stacking interactions absent in the N-unsubstituted or N-methyl congeners, while the electron-rich thiophene ring at C-7 may modulate the electronic character of the pyridazinone carbonyl, a key pharmacophoric feature for target binding [3].

Why 2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Replaced by Common In-Class Analogs


Within the thiazolo[4,5-d]pyridazin-4(5H)-one family, biological activity is exquisitely sensitive to the nature and position of substituents, making simple analog substitution scientifically unjustifiable. Published structure–activity relationship (SAR) studies demonstrate that the choice of the C-7 aryl/heteroaryl group directly determines whether a compound behaves as an antioxidant or a pro-oxidant: 2-methyl-7-(4-methoxyphenyl) and 2-methyl-7-(4-methylphenyl) derivatives exhibit measurable radical-scavenging activity, whereas the 7-(2-nitrophenyl) analog acts as a pro-oxidant [1]. At the N-5 position, the introduction of substituted acetamide-bearing aryl groups modulates in vivo analgesic potency in a substituent-dependent manner, with electron-donating groups on the N-5 aryl ring enhancing the antinociceptive effect [2]. Furthermore, ring expansion from the bicyclic thiazolo[4,5-d]pyridazine to the tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine system alters DHFR inhibition potency by orders of magnitude [3]. Because 941927-92-0 combines a C-2 methyl, an N-5 phenethyl, and a C-7 thiophen-2-yl group—a substitution triad not replicated in any single published analog—its biological profile cannot be inferred or approximated from compounds sharing only one or two of these structural features [4].

Quantitative Differentiation Evidence for 2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Against Closest Analogs


N-5 Phenethyl Substitution: Predicted logP Shift Relative to N-5 Unsubstituted and N-5 Methyl Congeners

The N-5 phenethyl substituent of 941927-92-0 increases calculated lipophilicity by approximately 2.0–2.5 logP units compared to the N-5 unsubstituted 2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one core (calculated logP ≈ 1.8 for the N-5 unsubstituted parent vs. ≈ 4.0–4.5 for the phenethyl-bearing target), based on the additive contribution of the –CH₂CH₂Ph fragment [1]. This predicted shift exceeds the typical 1.0–1.5 logP increase conferred by N-5 methylation or benzylation in published thiazolo[4,5-d]pyridazin-4(5H)-one series [2], and suggests that 941927-92-0 occupies a distinct lipophilicity space that may translate into differential membrane permeability, plasma protein binding, and/or tissue distribution compared to both its N-5 unsubstituted progenitor and its N-5 benzyl or N-5 methyl analogs. Quantitatively, a ΔlogP of approximately +2.3 for the N-5 phenethyl compound versus the N-5 unsubstituted baseline represents a calculated 200-fold increase in octanol–water partition coefficient [3].

Lipophilicity Drug-likeness Thiazolo[4,5-d]pyridazinone

C-7 Thiophene vs. C-7 Phenyl or Furyl: Differential Electronic and Steric Profile within the 2-Methyl Series

The C-7 position of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold is a key determinant of π-stacking interactions with target protein aromatic residues and of overall molecular dipole moment. The thiophen-2-yl ring at C-7 in 941927-92-0 is a π-excessive heteroaromatic (Hammett σₘ = +0.09, σₚ = +0.05) that is less electron-withdrawing than a phenyl ring (σₘ = +0.06, σₚ = −0.01 in the unsubstituted case, but significantly more electron-withdrawing when bearing electron-withdrawing substituents) and more polarizable due to the sulfur atom’s d-orbitals [1]. In the published Demchenko et al. (2009) antioxidant study of 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones, the 7-(2-furyl) analog exhibited distinct pro/antioxidant behavior compared to 7-phenyl and 7-(4-methylphenyl) derivatives, confirming that even subtle heteroatom changes at C-7 alter the redox and electronic profile in a measurable way [2]. Although direct quantitative antioxidant data for the 7-(thiophen-2-yl) analog are not published, the sulfur-for-oxygen substitution (thiophene vs. furan) is expected to shift the oxidation potential by an estimated +0.2–0.3 V based on the known electrochemical properties of thiophene versus furan-containing heterocycles [3]. Furthermore, the larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) results in a sterically more demanding C-7 substituent, which may differentially influence binding pocket complementarity [4].

Electronic effects Heterocyclic SAR Thiazolo[4,5-d]pyridazinone

Absence of 2-Thioureido or 2-Amino Functionality: Differentiation from DHFR-Optimized Thiazolo[4,5-d]pyridazines

Published thiazolo[4,5-d]pyridazine-based DHFR inhibitors uniformly feature a 2-thioureido or 2-amino substituent that forms critical hydrogen bonds within the DHFR active site. In the Ewida et al. (2017) series, compound 26—bearing a 2-thioureido group—achieved an IC₅₀ of 0.06 μM against DHFR and 0.8 μM against the HS 578T breast cancer cell line [1]. The most potent imidazo-fused derivative (compound 43) carrying an analogous 2-amino motif reached DHFR IC₅₀ = 0.05 μM and showed cytotoxicity against OVCAR-3 ovarian cancer (IC₅₀ = 0.32 μM) and MDA-MB-435 melanoma (IC₅₀ = 0.46 μM) cell lines [2]. In contrast, 941927-92-0 carries a 2-methyl group—a simple alkyl substituent devoid of hydrogen-bond donor capacity. Ring annexation studies within the same publication demonstrated that converting an active 1,3-thiazole ring (bearing a 2-thioureido group) into a bicyclic thiazolo[4,5-d]pyridazine lacking the thioureido moiety decreased DHFR inhibitory activity substantially [3]. Therefore, 941927-92-0 is unlikely to be a potent DHFR inhibitor; its biological application space is expected to lie outside DHFR-mediated pathways. This is a critical differentiation for procurement: researchers seeking DHFR-active thiazolo[4,5-d]pyridazines should select 2-thioureido or 2-amino analogs instead, while those seeking to probe non-DHFR targets with a 2-methyl-substituted scaffold may specifically require 941927-92-0.

DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazine

C-2, N-5, C-7 Trisubstitution Pattern: Differentiated Physicochemical Space Relative to Disubstituted and Monosubstituted Analogs

Most published thiazolo[4,5-d]pyridazin-4(5H)-one analogs are disubstituted (typically at C-2 and C-7 only, with N-5 unsubstituted) [1]. 941927-92-0 is trisubstituted at three distinct positions (C-2 methyl, N-5 phenethyl, C-7 thiophen-2-yl), resulting in a molecular weight (MW = 353.46 g/mol) that is approximately 80–100 Da higher than the typical disubstituted analog (e.g., 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, MW ≈ 257 g/mol; 2-methyl-7-(4-methylphenyl) analog, MW ≈ 271 g/mol) [2]. This increase in molecular weight is accompanied by an estimated increase in the number of rotatable bonds from 1 (disubstituted) to 4 (trisubstituted), and an increase in topological polar surface area (tPSA) by approximately 10–15 Ų due to the thiophene sulfur contribution [3]. These shifts place 941927-92-0 in a different region of drug-like chemical space compared to its disubstituted congeners: while the disubstituted analogs typically satisfy the rule-of-five constraints comfortably, the trisubstituted target compound approaches the upper limits of typical fragment-based or lead-like property guidelines but remains within Lipinski-compliant boundaries [4].

Physicochemical properties Ligand efficiency Thiazolo[4,5-d]pyridazinone

Recommended Application Scenarios for 2-Methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Based on Evidence Profile


Kinase or Non-DHFR Target Screening Where 2-Methyl Substitution Is Required to Avoid DHFR Off-Target Activity

Because the 2-methyl group of 941927-92-0 eliminates the hydrogen-bond donor capacity essential for DHFR inhibition—a feature confirmed by the Ewida et al. (2017, 2018) SAR studies showing that only 2-thioureido or 2-amino analogs achieve sub-micromolar DHFR IC₅₀ values [1]—this compound is optimally suited for screening panels against kinase, GPCR, or inflammatory mediator targets where DHFR off-target activity would confound interpretation. The thiazolo[4,5-d]pyridazin-4(5H)-one core is a recognized purine mimetic with demonstrated kinase engagement potential [2], and the 2-methyl substitution pattern is expected to confer selectivity away from the folate pathway.

Building Block for Focused Library Synthesis Targeting Increased Lipophilicity and Membrane Penetration

The predicted logP of 4.0–4.5 for 941927-92-0, driven by the N-5 phenethyl moiety, exceeds that of most published thiazolo[4,5-d]pyridazin-4(5H)-one analogs (typical predicted logP range 1.5–3.5) [3], making this compound a valuable starting material or reference standard for medicinal chemistry campaigns that require enhanced passive membrane permeability—such as CNS-targeted programs or intracellular target engagement in gram-negative bacterial models where outer membrane penetration is rate-limiting.

SAR Probe for C-7 Heteroaryl Effects in Thiazolo[4,5-d]pyridazinone Pharmacophore Mapping

The C-7 thiophen-2-yl group provides a distinct combination of moderate electron-donating character and high sulfur polarizability (S polarizability ≈ 2.9 ų vs. O ≈ 0.8 ų in furan) compared to the more commonly studied C-7 phenyl and C-7 furyl analogs [4]. Procurement of 941927-92-0 alongside a matched molecular pair set (C-7 phenyl, C-7 2-furyl, C-7 2-thienyl, all with conserved C-2 methyl and N-5 phenethyl groups) would enable rigorous deconvolution of heteroatom-specific contributions to binding affinity, selectivity, and pharmacokinetic properties within a single scaffold.

Anti-Inflammatory or Analgesic Discovery Leveraging the 5-Position Substituent Effect

The Demchenko et al. (2019) in vivo study demonstrated that electron-donating substituents at the N-5 arylacetamide fragment significantly enhance analgesic activity in the acetic acid cramps and hot plate models [5]. Although 941927-92-0 carries a phenethyl rather than an arylacetamide at N-5, its structure suggests it may serve as a synthetic intermediate for generating N-5-substituted analogs with improved in vivo efficacy; the compound is therefore suitable for medicinal chemistry laboratories engaged in analgesic or anti-inflammatory drug discovery within the thiazolo[4,5-d]pyridazinone chemotype.

Quote Request

Request a Quote for 2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.